molecular formula C20H20N2O3 B244005 N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide

N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B244005
M. Wt: 336.4 g/mol
InChI Key: DPZCVLIGOATDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide, also known as PBF-509, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific enzyme, which makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide inhibits the activity of a specific enzyme called fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, such as pain, inflammation, and appetite regulation. By inhibiting FAAH, N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide increases the levels of endocannabinoids, which can lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide are mediated through the modulation of endocannabinoid signaling. N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to reduce inflammation, pain, and anxiety in animal models, which may be due to the increased levels of endocannabinoids. N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has also been shown to inhibit the growth of cancer cells and induce cell death, which may be due to the modulation of endocannabinoid signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is its specificity for FAAH, which allows for the selective modulation of endocannabinoid signaling pathways. This specificity also reduces the potential for off-target effects and toxicity. However, one limitation of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as metabolic disorders and cardiovascular diseases. Another direction is to develop more potent and selective FAAH inhibitors that have improved pharmacokinetic properties. Additionally, the development of novel delivery systems may improve the solubility and bioavailability of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide in vivo.

Synthesis Methods

The synthesis of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 4-aminophenylacetic acid with pentanoyl chloride to form the pentanoylamino derivative. This intermediate is then coupled with 2-amino-3-bromobenzofuran to yield the final product. The purity and yield of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In inflammation research, N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to reduce inflammation and pain in animal models of arthritis and colitis. In neurological disorder research, N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.

properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-2-3-8-19(23)21-15-9-11-16(12-10-15)22-20(24)18-13-14-6-4-5-7-17(14)25-18/h4-7,9-13H,2-3,8H2,1H3,(H,21,23)(H,22,24)

InChI Key

DPZCVLIGOATDSK-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.